molecular formula C10H12N4 B13217978 4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline

4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline

Cat. No.: B13217978
M. Wt: 188.23 g/mol
InChI Key: OVCQVWFSHFIBIE-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in the structure contributes to its ability to form hydrogen bonds, enhancing its pharmacokinetic and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline typically involves the reaction of 1-ethyl-1H-1,2,4-triazole-3-amine with aniline derivatives. One common method includes the use of organic solvents and catalysts to facilitate the reaction. For example, the reaction can be carried out in the presence of a palladium catalyst under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various aniline derivatives, palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups to the triazole ring.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the aromatase enzyme, which is crucial for estrogen biosynthesis in cancer cells . The triazole ring allows the compound to form hydrogen bonds with the enzyme’s active site, leading to its inhibition and subsequent reduction in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones
  • 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
  • 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones

Uniqueness

4-(1-Ethyl-1H-1,2,4-triazol-3-YL)aniline is unique due to its specific substitution pattern on the triazole ring, which imparts distinct pharmacological properties. Compared to other triazole derivatives, it has shown promising results in enzyme inhibition and anticancer activity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

4-(1-ethyl-1,2,4-triazol-3-yl)aniline

InChI

InChI=1S/C10H12N4/c1-2-14-7-12-10(13-14)8-3-5-9(11)6-4-8/h3-7H,2,11H2,1H3

InChI Key

OVCQVWFSHFIBIE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=N1)C2=CC=C(C=C2)N

Origin of Product

United States

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